molecular formula C19H29NO B1669530 Cycrimine CAS No. 77-39-4

Cycrimine

Cat. No. B1669530
CAS RN: 77-39-4
M. Wt: 287.4 g/mol
InChI Key: SWRUZBWLEWHWRI-UHFFFAOYSA-N
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Description

Cycrimine, also known by the trade name Pagitane, is a central anticholinergic drug . It is designed to reduce the levels of acetylcholine in the treatment of Parkinson’s disease .


Molecular Structure Analysis

Cycrimine has a chemical formula of C19H29NO . Its molecular weight is 287.4397 . The structure contains a total of 52 bonds, including 23 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Cycrimine binds to the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine . This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson’s disease .

Scientific Research Applications

Neuromuscular Blockade Studies

Cycrimine hydrochloride, known for its central cholinolytic properties, has been studied for its effects on neuromuscular blockade. In isolated rat diaphragm preparations, cycrimine induced neuromuscular blockade which remained unaffected by neostigmine and tetraethylammonium. Lower concentrations of cycrimine enhanced the paralytic effect of d-tubocurarine. These results suggest a postsynaptic direct effect on the muscle by cycrimine (Vedasiromoni & Ganguly, 1976).

Anti-Influenza Activity

Recent research has explored the potential of cycrimine as an inhibitor of influenza virus infection. Cycrimine demonstrated anti-influenza activity against different influenza A subtypes in cell culture, suggesting its potential as a therapeutic agent for influenza (Matejin et al., 2019).

Cholinolytic Anti-Parkinson Drug Interactions

Cycrimine's interactions with other cholinolytic anti-Parkinson drugs have been studied using isolated phrenic nerve-diaphragm preparations in rats. It was found that preincubation with cycrimine and similar drugs prevented the impairment of neuromuscular transmission caused by tremorogenic agents like oxotremorine and nicotine (Das & Ganguly, 1977).

Pharmacokinetic Analysis

Cycrimine was included in a study for developing a sensitive method for the analysis of anticholinergic drugs in biological fluids using capillary gas chromatography. This method is crucial for understanding the pharmacokinetics of cycrimine, especially when used in combination with antipsychotic medication for treating mental illnesses (Owen et al., 1989).

Antiparkinson Agent Synthesis

Research into the synthesis of compounds similar to cycrimine, aiming to develop potential antiparkinson agents, highlights the pharmaceutical significance of cycrimine's structure and function. This includes the synthesis of compounds having a 3,8-diazabicyclo [3,2,1] octane as a basic moiety, demonstrating the ongoing interest in cycrimine-like drugs for Parkinson's disease treatment (Occelli, Fontanella& Testa, 1977)

properties

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRUZBWLEWHWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861769
Record name Cycrimine
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cycrimine
Source Human Metabolome Database (HMDB)
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Solubility

9.09e-03 g/L
Record name Cycrimine
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Mechanism of Action

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease.
Record name Cycrimine
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Product Name

Cycrimine

CAS RN

77-39-4
Record name Cycrimine
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Record name Cycrimine [INN:BAN]
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Record name Cycrimine
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Record name Cycrimine
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Record name Cycrimine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112-113
Record name Cycrimine
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URL https://www.drugbank.ca/drugs/DB00942
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
R Tacke, T Kornek, T Heinrich, C Burschka… - Journal of …, 2001 - Elsevier
… We have now succeeded in synthesizing the respective cycrimine derivatives, the enantiopure C/Si/Ge analogs (R)-3a–c, (S)-3a–c, (R)-4a–c, and (S)-4a–c. In addition, the related …
Number of citations: 75 www.sciencedirect.com
JA Owen, M Sribney, JS Lawson, N Delva… - … of Chromatography B …, 1989 - Elsevier
A sensitive (50–100 pg/ml) method is described for the analysis of the anticholinergic drugs cycrimine, procyclidine and trihexyphenidyl by capillary gas chromatography with flame …
Number of citations: 21 www.sciencedirect.com
S Mate**, N Bukreyeva, D Radosevic… - Antiviral …, 2019 - journals.sagepub.com
… cycrimine as a candidate inhibitor of M2 [12]. In this study, the potential antiviral activity of cycrimine … The experimental results show significant anti-influenza activity of cycrimine in cell …
Number of citations: 1 journals.sagepub.com
JR Vedasiromoni, DK Ganguly - Archives Internationales de …, 1976 - europepmc.org
… The neuromuscular blockade by cycrimine remained unaffected in presence of … of cycrimine potentiated the paralytic effect of d-tubocurarine. A similar paralytic effect of cycrimine was …
Number of citations: 3 europepmc.org
AA Renzi, LJ Milch - The Journal of aviation medicine, 1958 - pubmed.ncbi.nlm.nih.gov
Effectiveness of procyclidine hydrochloride (kemadrin) and cycrimine hydrochloride (pagitane) in the prevention of airsickness Effectiveness of procyclidine hydrochloride (kemadrin) and …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
M Das, DK Ganguly - Toxicology and Applied Pharmacology, 1977 - Elsevier
Interactions between the cholinolytic anti-Parkinson drugs cycrimine, benztropine, and biperiden, and the tremorogenic agents oxotremorine and nicotine were examined employing …
Number of citations: 10 www.sciencedirect.com
AW Missen, SJ Dickson… - Journal of Analytical …, 1978 - academic.oup.com
… Procyclidine and cycrimine are well separated from each other and from other compounds on OV-1 under the GLC conditions described (see Figures 2 and 3). An OV-17 column could …
Number of citations: 3 academic.oup.com
RD Kirchhoefer - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… Tridihexethyl chloride is one of a family of synthetic anticholinergics that include biperiden, cycrimine, trihexyphenidyl, and procyclidine. Gas chromatography (GC) has been ' used for …
Number of citations: 1 academic.oup.com
R Trumbull, HI Chinn, CH Maag… - Clinical …, 1960 - Wiley Online Library
… after atropine, phenglutarmide, cycrimine, orphenadrine, and caramiphen. A feeling of dry mouth was experienced more frequently after atropine, cycrimine, caramiphen, and nialamide. …
Number of citations: 35 ascpt.onlinelibrary.wiley.com
RK SHAW, GL GOLD - Annals of Internal Medicine, 1960 - acpjournals.org
… Norethandrolone was stopped on admission, but cycrimine was continued except for a three-week period. Serial … She has continued to do well as an outpatient taking daily cycrimine. …
Number of citations: 24 www.acpjournals.org

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